molecular formula C10H15BClNO2 B567725 (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride CAS No. 1218790-77-2

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride

Cat. No. B567725
CAS RN: 1218790-77-2
M. Wt: 227.495
InChI Key: DQOODNSQPNNSJY-UHFFFAOYSA-N
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Description

“(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C10H15BClNO2 and a molecular weight of 227.50 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” has been reported in the literature . The compound was synthesized in two steps . Its structure was characterized by IR, 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The structure of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” was confirmed by X-ray diffraction . The crystallography and conformation of the compound were also analyzed . The optimized DFT structure is consistent with the X-ray single crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” were studied using DFT . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Treatment of Autoimmune Diseases

A new series of cis-3,4-diphenylpyrrolidine derivatives, which could potentially include our compound of interest, have been found to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ, which is involved in autoimmune diseases .

Cancer Treatment

Some compounds with a pyrrolidine ring have shown improved activity compared to doxorubicin, a common chemotherapy drug . This suggests that our compound could potentially be used in the development of new cancer treatments.

Fluorescent Dyes

Phenylboronic acid (PBA), another component of this compound, has been used in the synthesis of BODIPY dyes . These dyes are functional and modular fluorescent tools that can be used for the tethering of the glycan domain of antibodies .

Sensing Applications

Boronic acids, including phenylboronic acid, have been used in the development of sensors. For example, a fluorescent sensor combining boronic acid and pyrene has been used as a sensor for catechol and its amino-derivatives .

Synthesis of Bioactive Molecules

Phenylboronic acid is a well-known bioactive molecule with a wide range of pharmacological properties . Therefore, our compound could potentially be used in the synthesis of a variety of bioactive molecules.

Safety and Hazards

“(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” is classified as Acute Tox. 3 Oral . It’s considered non-combustible and toxic . The compound is part of the storage class code 6.1D, which includes non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2.ClH/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8,13-14H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOODNSQPNNSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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